![molecular formula C20H22N4O2 B2490933 Indolizin-2-yl(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2319638-03-2](/img/structure/B2490933.png)
Indolizin-2-yl(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules like Indolizin-2-yl derivatives typically involves multiple steps, including metalation, methylation, and various coupling reactions. For instance, the synthesis of 1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone was achieved through methylation using potassium tert-butanolate and a subsequent metathesis reaction with methyl iodide (Kloubert et al., 2012).
Molecular Structure Analysis
The molecular structure of Indolizin-2-yl derivatives is characterized by the arrangement of substituents around the indolizine unit. For example, in 1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone, the indolizine ring system makes specific dihedral angles with the pyridyl and pyridinoyl rings, indicating a twisted conformation (Kloubert et al., 2012).
Chemical Reactions and Properties
Compounds like Indolizin-2-yl derivatives participate in various chemical reactions, including metalation, acylation, and cyclization. These reactions are pivotal in synthesizing complex molecules and modifying their properties for specific applications.
Physical Properties Analysis
The physical properties of Indolizin-2-yl derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure. For example, the crystal structure of similar compounds is often stabilized by hydrogen bonds and other intermolecular interactions, influencing their physical state and stability (Karthik et al., 2021).
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Methods and Structural Insights
Studies have focused on the synthesis and structural elucidation of related compounds, demonstrating methodologies that could be applied to the synthesis of complex molecules like "Indolizin-2-yl(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone." For instance, the synthesis of 1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone revealed insights into metalation and metathesis reactions for indolizine derivatives (Kloubert et al., 2012).
Biological Applications
Antitumor and Antimicrobial Activities
The exploration of indolizinone derivatives for their potential biological activities has been a significant area of research. For example, the synthesis and biological evaluation of indolizin-3-yl methanone derivatives as anti-cancer and antimicrobial agents highlight the potential therapeutic applications of these compounds (Naik et al., 2022). Additionally, the development of aminopyrimidine derivatives as 5-HT1A partial agonists underscores the utility of indolizinone frameworks in the design of novel pharmacologically active molecules (Dounay et al., 2009).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that result in their biological activities . The exact interaction and resulting changes would depend on the specific target and the structure of the derivative.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives can affect a variety of biochemical pathways, with the specific pathways depending on the biological activity .
Result of Action
Given the broad range of biological activities of indole derivatives , the effects could potentially include changes in cell signaling, gene expression, or metabolic activity, among others.
properties
IUPAC Name |
indolizin-2-yl-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-10-19(22-14-21-15)26-13-16-5-8-23(9-6-16)20(25)17-11-18-4-2-3-7-24(18)12-17/h2-4,7,10-12,14,16H,5-6,8-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPKMKGMZWFULP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CN4C=CC=CC4=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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